(3,3-Difluorooxan-4-yl)methanol
Description
Properties
Molecular Formula |
C6H10F2O2 |
|---|---|
Molecular Weight |
152.14 g/mol |
IUPAC Name |
(3,3-difluorooxan-4-yl)methanol |
InChI |
InChI=1S/C6H10F2O2/c7-6(8)4-10-2-1-5(6)3-9/h5,9H,1-4H2 |
InChI Key |
AOCBISLRVFNBAA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C1CO)(F)F |
Origin of Product |
United States |
Preparation Methods
Fluorination of Oxane Precursors
A common approach is to start from a suitably functionalized oxane or dioxolane precursor and introduce fluorine atoms at the 3-position using electrophilic or nucleophilic fluorinating agents.
- Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor, or Selectfluor are frequently used reagents to replace hydroxy or halogen groups with fluorine atoms in cyclic ethers.
- Reaction Conditions: Typically performed under anhydrous conditions in aprotic solvents like dichloromethane or tetrahydrofuran at low temperatures (0 to 25 °C) to avoid ring opening or side reactions.
Hydroxymethylation at the 4-Position
The hydroxymethyl group can be introduced via:
- Nucleophilic substitution: Using chloromethyl or bromomethyl derivatives of the oxane ring, followed by substitution with hydroxide or reduction of aldehyde intermediates.
- Reduction of aldehyde intermediates: Formylation at the 4-position followed by reduction with mild reducing agents such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3).
One-Pot or Stepwise Synthesis
- Some methods allow for a one-pot synthesis where fluorination and hydroxymethylation occur sequentially without isolation of intermediates, improving yield and reducing purification steps.
- Alternatively, stepwise synthesis with isolation of intermediates ensures better control over purity and stereochemistry.
Representative Synthetic Route from Literature and Patents
| Step | Reagents and Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Formation of chloromethyl oxane precursor | Reaction of oxane derivative with chloromethylating agent (e.g., chloromethyl methyl ether) in presence of acid catalyst | Introduces chloromethyl group at 4-position | 85-90 | Controlled temp 25-35 °C |
| 2. Fluorination at 3-position | Treatment with fluorinating agent (DAST or KF with phase transfer catalyst) in aprotic solvent (THF, DMF) | Substitutes 3-position with difluoro groups | 70-80 | Reaction time 12-18 h |
| 3. Hydroxyl substitution | Nucleophilic substitution of chloromethyl group with hydroxide or sodium acetate in alcoholic solvent (methanol, ethanol) | Converts chloromethyl to hydroxymethyl | 85-90 | Catalytic KI may be used |
| 4. Purification | Extraction with toluene or ether, washing with water, drying and crystallization | Isolates pure this compound | Purity >85% by HPLC | Overall yield ~70-75% |
This route is adapted from processes described for related fluorinated cyclic alcohols in patent WO2021070113A1 and similar fluorination methods.
Solvent and Catalyst Selection
| Step | Solvent Types | Catalysts/Additives | Temperature Range | Comments |
|---|---|---|---|---|
| Fluorination | Aprotic solvents: DMF, THF, DMSO | Potassium iodide, sodium iodide (as halide catalysts) | 25-35 °C | Enhances nucleophilic substitution rate |
| Hydroxymethylation | Alcoholic solvents: methanol, ethanol, isopropanol | Sodium acetate, sodium hydroxide | 25-35 °C | Mild conditions prevent side reactions |
| Purification | Toluene, diethyl ether | None | Ambient | Efficient extraction and washing |
Research Findings and Optimization
- Yield and Purity: Optimized processes yield this compound with 70-75% overall yield and >85% purity by HPLC.
- Temperature Control: Maintaining 25-35 °C throughout the reaction steps minimizes side reactions and decomposition.
- Catalyst Use: Halide salts like KI or NaI catalyze the nucleophilic substitution effectively.
- Solvent Choice: Use of DMF or THF as aprotic solvents facilitates fluorination; alcoholic solvents aid in hydroxymethylation and acid-catalyzed steps.
- Industrial Viability: The use of readily available reagents like sodium acetate and mild reaction conditions makes the process economically feasible for scale-up.
Data Table Summarizing Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Oxane derivative with chloromethyl or hydroxymethyl precursor |
| Fluorinating Agent | Diethylaminosulfur trifluoride (DAST), KF with phase transfer catalyst |
| Solvents | DMF, THF, methanol, ethanol, toluene |
| Catalysts | Potassium iodide, sodium iodide |
| Temperature | 25-35 °C |
| Reaction Time | 12-20 hours per step |
| Yield | 70-75% overall |
| Purity | >85% by HPLC |
| Workup | Extraction with toluene, washing with water, drying, crystallization |
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluorooxan-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to an aldehyde or carboxylic acid.
Reduction: Reduction of the oxane ring or the methanol group.
Substitution: Nucleophilic or electrophilic substitution reactions at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield (3,3-Difluorooxan-4-yl)formaldehyde, while reduction could produce (3,3-Difluorooxan-4-yl)methane.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions with fluorinated compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,3-Difluorooxan-4-yl)methanol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interactions.
Comparison with Similar Compounds
Structural and Functional Similarities
The following table summarizes key structural analogs of (3,3-Difluorooxan-4-yl)methanol, along with their similarity scores and distinguishing features:
Key Differences and Implications
Ring Size and Strain: this compound’s six-membered oxane ring minimizes steric strain compared to (3,3-Difluorocyclobutyl)methanol’s four-membered cyclobutane. The latter exhibits higher reactivity due to ring strain, making it more suitable for kinetic-controlled syntheses . The oxane ring’s oxygen atom introduces polarity, improving aqueous solubility relative to cyclohexane-based analogs like trans-(4-(Trifluoromethyl)cyclohexyl)methanol .
Fluorine Substitution Patterns: Difluoro substitution at 3,3-positions (oxane) versus 4,4-positions (cyclohexane) alters electronic effects. For example, 4,4-Difluorocyclohexanecarboxylic acid’s fluorine atoms deactivate the carboxylic acid group, reducing acidity compared to non-fluorinated analogs .
Biological Activity
(3,3-Difluorooxan-4-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound is characterized by the presence of a difluoro-substituted oxane ring, which contributes to its unique chemical behavior. Its molecular structure can be summarized as follows:
- Chemical Formula : CHFO
- Molecular Weight : 150.13 g/mol
Biological Activity Overview
Research on this compound indicates several key biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against various pathogens. The minimum inhibitory concentration (MIC) values for different bacterial strains are shown in Table 1.
- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is crucial for combating oxidative stress in biological systems.
- Enzyme Inhibition : It has been reported to inhibit certain enzymes related to metabolic pathways, potentially impacting drug metabolism and efficacy.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Bacillus subtilis | 16 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Reactive Oxygen Species (ROS) : The compound may reduce ROS levels, thereby protecting cells from oxidative damage.
- Enzyme Interaction : It may act as a competitive inhibitor for certain enzymes involved in metabolic processes, altering the pharmacokinetics of co-administered drugs.
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of this compound, researchers found that it significantly reduced bacterial growth in vitro. The study involved treating cultures of Staphylococcus aureus with varying concentrations of the compound and measuring growth inhibition through optical density readings.
Case Study 2: Antioxidant Activity Assessment
A separate investigation assessed the antioxidant capacity using DPPH and ABTS assays. The results indicated that this compound exhibited a dose-dependent decrease in free radical activity, supporting its potential use as an antioxidant agent in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
